2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

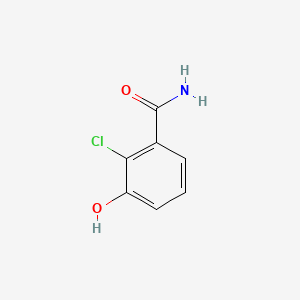

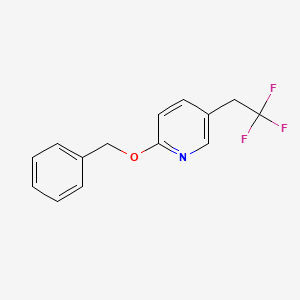

“2-(3,4-Dichlorophenylmethoxy)phenylboronic acid” is a boronic acid derivative with the molecular formula C13H11BCl2O3 . It is a white to yellow powder and is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The resulting ester is then hydrolyzed to yield the boronic acid . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . Boronic acids readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .Chemical Reactions Analysis

Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of the boronic acid to a palladium catalyst .Physical And Chemical Properties Analysis

“2-(3,4-Dichlorophenylmethoxy)phenylboronic acid” is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It is stable under normal conditions and is generally considered non-toxic .Wissenschaftliche Forschungsanwendungen

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, are used in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and –B(OH)2, playing a vital role in crystal structure formations (Pedireddi & Seethalekshmi, 2004).

Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials, a category to which 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid belongs, are extensively used in advanced bio-applications. These include diagnostic and therapeutic applications, leveraging the unique chemistry of phenylboronic acid in forming reversible complexes with polyols (Lan & Guo, 2019).

Catalysis in Organic Synthesis

2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, a process relevant to peptide synthesis. This suggests that similar derivatives, such as 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, could also have catalytic applications (Wang, Lu, & Ishihara, 2018).

Carbohydrate Chemistry

In carbohydrate chemistry, phenylboronic acids are used to condense with diols to create cyclic esters, aiding in the synthesis of sugar derivatives. This points to the potential utility of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in similar chemical processes (Ferrier, 1972).

Glucose Sensing

Phenylboronic acids, including derivatives, have been used in the development of glucose sensors. These sensors function under physiological conditions without the need for enzymes, indicating potential applications for 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in medical diagnostics (Bao et al., 2021).

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a transition metal catalyst .

Mode of Action

In SM cross-coupling reactions, the boronic acid undergoes a process called transmetalation, where it transfers an organic group to a transition metal catalyst . This reaction is facilitated by the presence of a base and occurs under mild, functional group tolerant conditions .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it could be involved in the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, underlying the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s use in sm cross-coupling reactions suggests it is relatively stable and readily prepared .

Result of Action

The primary result of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid’s action in SM cross-coupling reactions is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .

Action Environment

The action of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in SM cross-coupling reactions is influenced by several environmental factors. The reactions are typically carried out under mild conditions and are tolerant of a wide range of functional groups . The stability and reactivity of the boronic acid can also be influenced by the solvent used in the reaction .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

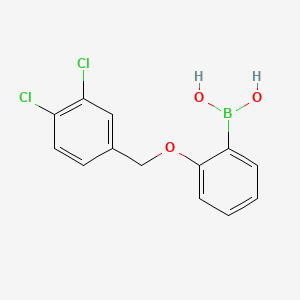

[2-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABNQEUHOHNWOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC(=C(C=C2)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655548 |

Source

|

| Record name | {2-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid | |

CAS RN |

1256355-84-6 |

Source

|

| Record name | {2-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)